4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine
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Description
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and material science .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques provide information about the molecular connectivity, the mass of the molecule, and the spatial arrangement of atoms .Safety and Hazards
The safety and hazards associated with a compound depend on its reactivity and biological activity. As a brominated compound, it should be handled with care to avoid exposure . Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical and chemical hazards, health hazards, precautions for safe handling and use, and control measures .
Future Directions
The future directions for research on this compound would likely depend on its intended use. If it shows promising biological activity, it could be further developed as a pharmaceutical . Alternatively, if it has interesting material properties, it could be studied for potential applications in material science .
Properties
IUPAC Name |
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrF2N6/c1-9-20-11(13(16)17)6-12(21-9)22-2-4-23(5-3-22)14-18-7-10(15)8-19-14/h6-8,13H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGRGDCKLXXBRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrF2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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